Nerandomilast - 1423719-30-5

Nerandomilast

Catalog Number: EVT-10988089
CAS Number: 1423719-30-5
Molecular Formula: C20H25ClN6O2S
Molecular Weight: 449.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of nerandomilast involves a scalable asymmetric process that has been optimized for efficiency and yield. The synthetic route typically starts from readily available precursors and employs various organic reactions to construct the complex molecular framework characteristic of this compound. Key steps include the formation of chiral centers and the introduction of functional groups that enhance its selectivity towards phosphodiesterase 4B .

Technical details regarding the synthesis include:

  • Reagents: Utilization of specific catalysts and reagents that facilitate the formation of desired stereochemistry.
  • Conditions: Controlled temperature and reaction times to maximize yield and purity.
  • Purification: Techniques such as chromatography are employed to isolate nerandomilast from by-products.
Molecular Structure Analysis

Nerandomilast has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C₁₇H₁₈N₄O₄, with a molecular weight of approximately 342.35 g/mol. The structure features a central core that interacts selectively with the phosphodiesterase 4B enzyme, influencing its inhibitory activity.

Key structural data include:

  • Chirality: The presence of chiral centers is critical for its selectivity.
  • Functional Groups: Hydroxyl and amine groups contribute to its binding affinity and solubility characteristics.
Chemical Reactions Analysis

Nerandomilast primarily undergoes reactions typical of small organic molecules, including:

  • Binding Reactions: Interaction with phosphodiesterase enzymes leading to inhibition.
  • Metabolic Reactions: Biotransformation in vivo via hepatic enzymes, affecting its pharmacokinetics.

Technical details regarding chemical reactions include:

  • Kinetics: The rate at which nerandomilast inhibits phosphodiesterase 4B is influenced by substrate concentration and enzyme availability.
  • Mechanism: Competitive inhibition is observed, where nerandomilast competes with cyclic adenosine monophosphate for binding sites on the enzyme.
Mechanism of Action

Nerandomilast exerts its therapeutic effects through selective inhibition of phosphodiesterase 4B, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in several downstream effects:

  • Anti-inflammatory Effects: Reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  • Anti-fibrotic Activity: Inhibition of transforming growth factor-beta stimulated myofibroblast transformation, which is crucial in fibrotic diseases .

Data from preclinical studies indicate that nerandomilast effectively modulates fibroblast activity, decreasing collagen synthesis and promoting apoptosis in activated fibroblasts.

Physical and Chemical Properties Analysis

The physical properties of nerandomilast include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical properties relevant to its function include:

  • Stability: Stability under physiological conditions is critical for its efficacy.
  • pH Sensitivity: Its activity may vary with changes in pH, influencing its pharmacological profile.

Relevant data from studies highlight its solubility profile and stability under various conditions, which are important for formulation development .

Applications

Nerandomilast's primary application lies in the treatment of chronic inflammatory diseases, particularly:

  • Idiopathic Pulmonary Fibrosis: A progressive lung disease characterized by scarring (fibrosis) that affects breathing.
  • Progressive Fibrosing Interstitial Lung Diseases: A group of disorders involving lung scarring due to inflammation.

Research indicates that nerandomilast not only helps manage symptoms but also addresses underlying pathological processes associated with these diseases . Ongoing clinical trials aim to further establish its safety and efficacy profiles while exploring potential uses in other fibrotic conditions.

Molecular Mechanisms of Action

PDE4B Isoform-Selective Inhibition Dynamics

Nerandomilast (also known as BI 1015550) functions as a preferential phosphodiesterase 4B inhibitor, exhibiting a 15-fold selectivity for the phosphodiesterase 4B isoform over phosphodiesterase 4D. This selectivity is critical due to phosphodiesterase 4B's dominant expression in immune cells (e.g., macrophages, neutrophils) and lung fibroblasts, contrasting with phosphodiesterase 4D’s prevalence in neurological tissues. Structural analyses reveal that nerandomilast binds to the catalytic pocket of phosphodiesterase 4B with higher affinity than other isoforms, inhibiting cyclic adenosine monophosphate hydrolysis. This targeted action minimizes off-target effects, particularly gastrointestinal toxicity associated with pan-phosphodiesterase 4 inhibitors like roflumilast [1] [6].

Table 1: Selectivity Profile of Nerandomilast for Phosphodiesterase 4 Subtypes

Phosphodiesterase 4 SubtypeTissue DistributionInhibition Constant (Ki)
Phosphodiesterase 4BImmune cells, Lung fibroblasts0.8 nM
Phosphodiesterase 4DCentral nervous system12.0 nM
Phosphodiesterase 4AUbiquitous25.4 nM
Phosphodiesterase 4CCardiac/skeletal muscle32.1 nM

Data compiled from enzymatic assays in human cell lines [4] [6].

Intracellular Cyclic Adenosine Monophosphate Modulation in Fibroblast Regulation

By inhibiting phosphodiesterase 4B, nerandomilast elevates intracellular cyclic adenosine monophosphate concentrations by 3.5-fold in idiopathic pulmonary fibrosis-derived human lung fibroblasts. This cyclic adenosine monophosphate surge activates protein kinase A and exchange protein activated by cyclic adenosine monophosphate, which subsequently phosphorylate key residues on the cyclic adenosine monophosphate response element-binding protein. Phosphorylated cyclic adenosine monophosphate response element-binding protein translocates to the nucleus, repressing transforming growth factor beta-induced collagen synthesis. Concurrently, cyclic adenosine monophosphate/protein kinase A signaling induces myofibroblast dedifferentiation, evidenced by reduced α-smooth muscle actin expression and contractility in vitro [1] [5] [6].

Table 2: Cyclic Adenosine Monophosphate-Mediated Effects in Fibroblasts

EffectorBiological ConsequenceExperimental Evidence
Protein kinase APhosphorylates cyclic adenosine monophosphate response element-binding protein80% reduction in α-smooth muscle actin expression
Exchange protein activated by cyclic adenosine monophosphateInactivates Ras-related protein 1, reducing cytoskeletal tension60% decrease in fibroblast contractility in collagen gels
Cyclic adenosine monophosphate response element-binding proteinRepresses collagen 1A1 transcription4-fold downregulation of collagen 1A1 mRNA

Data derived from cytokine-stimulated human idiopathic pulmonary fibrosis lung fibroblasts [1] [5].

Downstream Signaling Cascade Disruption

Nerandomilast disrupts three core profibrotic pathways:

  • Transforming growth factor beta signaling: Reduces Smad2/3 phosphorylation by 70% and nuclear translocation via cyclic adenosine monophosphate-dependent suppression of transforming growth factor beta receptor 1 kinase activity [1] [5].
  • Mitogen-activated protein kinase pathways: Downregulates extracellular signal-regulated kinases 1/2 and c-Jun N-terminal kinase phosphorylation by inducing dual-specificity phosphatase 1 expression, a natural mitogen-activated protein kinase phosphatase [1].
  • G-protein-coupled receptor cross-talk: Attenuates lysophosphatidic acid-induced Rho-associated protein kinase activation, impairing fibroblast migration and focal adhesion assembly [1].

In bleomycin-induced systemic sclerosis models, these disruptions collectively reduce lung hydroxyproline content by 52% and improve forced vital capacity by 33% compared to untreated controls [5].

Transcriptional Regulation of Profibrotic Pathways

Transcriptomic analyses (RNA sequencing) of nerandomilast-treated fibroblasts reveal suppression of 89 fibrosis-associated genes. Key downregulated targets include:

  • Extracellular matrix components: Collagen 1A1 (4.2-fold decrease), fibronectin 1 (3.8-fold decrease)
  • Myofibroblast markers: α-smooth muscle actin (5.1-fold decrease), transgelin (4.3-fold decrease)
  • Proinflammatory mediators: Interleukin 6 (6.7-fold decrease), vascular cell adhesion molecule 1 (5.9-fold decrease) [1] [5].

Nerandomilast further inhibits the nuclear factor kappa B pathway by preventing inhibitor of nuclear factor kappa B kinase degradation, reducing interleukin 1 beta-driven transcription. Chromatin immunoprecipitation studies confirm diminished transforming growth factor beta-induced Smad3 binding at the collagen 1A1 promoter region [6].

Table 3: Transcriptional Targets Modulated by Nerandomilast

GeneFunctionFold Change (Nerandomilast vs. Control)
Collagen 1A1Extracellular matrix deposition-4.2
α-smooth muscle actinMyofibroblast differentiation-5.1
Interleukin 6Proinflammatory cytokine-6.7
Vascular cell adhesion molecule 1Endothelial adhesion molecule-5.9

Data from RNA sequencing of transforming growth factor beta-stimulated human lung fibroblasts [1] [6].

Cross-Talk with Tyrosine Kinase Signaling Networks

Nerandomilast demonstrates synergistic activity with tyrosine kinase inhibitors (e.g., nintedanib). In combinatorial studies:

  • Nerandomilast (1 μM) shifts nintedanib’s half-maximal inhibitory concentration for fibroblast proliferation 10-fold leftward by amplifying extracellular signal-regulated kinases 1/2 inactivation.
  • Cotreatment reduces platelet-derived growth factor receptor beta phosphorylation by 90% versus monotherapy, exceeding additive effects [6].

This synergy arises from convergent inhibition of fibroblast growth factor 2/interleukin 1 beta-induced proliferation. Nerandomilast suppresses protein kinase B activation, while nintedanib inhibits mitogen-activated protein kinase pathways, creating complementary blockade of profibrotic signals [6].

Properties

CAS Number

1423719-30-5

Product Name

Nerandomilast

IUPAC Name

[1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol

Molecular Formula

C20H25ClN6O2S

Molecular Weight

449.0 g/mol

InChI

InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1

InChI Key

UHYCLWAANUGUMN-SSEXGKCCSA-N

Canonical SMILES

C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl

Isomeric SMILES

C1CC(C1)(CO)NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.